molecular formula C11H10BrNO B12126557 2-(4-Bromo-phenyl)-3-oxo-valeronitrile

2-(4-Bromo-phenyl)-3-oxo-valeronitrile

Cat. No.: B12126557
M. Wt: 252.11 g/mol
InChI Key: KXRUCEUNSJOMMR-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-3-oxo-valeronitrile is a nitrile-containing organic compound featuring a 4-bromophenyl group attached to a five-carbon valeronitrile backbone with a ketone group at position 3.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(4-bromophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10BrNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

KXRUCEUNSJOMMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution: One method to synthesize 4-bromophenylacetic acid involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Initially, a mixture of the 2- and 4-isomers is formed, but the 4-isomer can be isolated by fractional crystallization .

Nitrile Hydrolysis: Another approach is to condense 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile using sodium hydroxide .

Chemical Reactions Analysis

Derivatives:

    Methyl 4-bromophenylacetate: Prepared from 4-bromophenylacetic acid via Fischer esterification with methanol acidified with sulfuric acid.

    Ethyl ester: Similar to the methyl ester but using ethanol instead of methanol.

    Hydrazone derivatives: Formed by refluxing the methyl ester with hydrazine, leading to various hydrazones.

Plant Protoplasts Conjugation: In plant biology, 4-bromophenylacetic acid reacts with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, an auxin analogue of aspartic acid .

Felbinac and Xenbucin: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of other organic molecules.

    Biology: Its auxin-like properties make it relevant in plant growth studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which 4-bromophenylacetic acid exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-Bromo-phenyl)-3-oxo-valeronitrile is best understood through comparison with related compounds. Key differentiating factors include halogen substitution, chain length, and functional group arrangements.

Table 1: Comparative Analysis of Bromophenyl-Substituted Oxonitriles
Compound Name Molecular Formula Key Features Biological Activity/Reactivity Reference
2-(4-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile C12H10BrNO Cyclopropyl group enhances steric effects Potential enzyme inhibition; studied for cancer therapy
4-(3-Bromophenyl)-3-oxobutanenitrile C10H8BrNO Shorter chain (butanenitrile); meta-bromo substitution Enhanced membrane permeability; drug discovery applications
4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile C16H12BrNO Additional phenyl group at position 2 High reactivity in cross-coupling reactions
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile C10H7ClFNO Dual halogen (Cl, F) substitution Enhanced enzyme inhibition and reactivity
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile C9H5BrINO Bromine and iodine substituents Unique halogen interactions in catalysis

Key Differentiators of 2-(4-Bromo-phenyl)-3-oxo-valeronitrile

Chain Length and Lipophilicity : The five-carbon valeronitrile backbone likely increases lipophilicity compared to shorter-chain analogs (e.g., propanenitrile or butanenitrile), improving membrane permeability and bioavailability .

Halogen Effects : The 4-bromophenyl group provides electronic and steric effects distinct from chlorophenyl or fluorophenyl analogs. Bromine’s polarizability enhances van der Waals interactions with biological targets .

Functional Group Synergy : The ketone and nitrile groups enable diverse reactivity (e.g., nucleophilic additions, cyclizations), making it a versatile intermediate in synthesizing heterocycles or bioactive molecules .

Research Findings from Analogous Compounds

  • Enzyme Inhibition: Compounds with dual halogen substitution (e.g., Cl + F) show superior inhibition of kinases and proteases compared to mono-halogenated analogs .
  • Synthetic Utility : Bromophenyl oxonitriles are pivotal in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity .
  • Biological Activity : Cyclopropyl-substituted analogs demonstrate improved metabolic stability, suggesting that steric bulk in 2-(4-Bromo-phenyl)-3-oxo-valeronitrile could enhance its pharmacokinetic profile .

Biological Activity

2-(4-Bromo-phenyl)-3-oxo-valeronitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromo-phenyl)-3-oxo-valeronitrile can be represented as follows:

  • Chemical Formula: C11_{11}H8_{8}BrN\O
  • Molecular Weight: 252.09 g/mol

This compound features a brominated phenyl group, a ketone, and a nitrile functional group, which are significant for its biological activity.

Pharmacological Properties

Research indicates that 2-(4-Bromo-phenyl)-3-oxo-valeronitrile exhibits various pharmacological properties:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(4-Bromo-phenyl)-3-oxo-valeronitrile. Key findings include:

  • Substituent Effects : The introduction of different substituents on the phenyl ring can significantly influence the compound's potency and selectivity against target enzymes or receptors.
  • Functional Group Importance : The ketone and nitrile groups are essential for maintaining biological activity, potentially through interactions with active sites of target proteins.

Case Study 1: Antiparasitic Activity

A study investigating related compounds demonstrated that certain derivatives effectively inhibited the growth of Trypanosoma brucei in vitro. For example, an analogue with a similar structure showed an pEC50pEC_{50} value indicating significant potency against this parasite .

Case Study 2: Analgesic Activity

Research on oxazolones indicated that some derivatives exhibited strong analgesic effects in murine models. The most potent compounds demonstrated IC50_{50} values lower than those of established analgesics like celecoxib, suggesting that structural modifications could lead to enhanced efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 2-(4-Bromo-phenyl)-3-oxo-valeronitrile:

Activity Type Effect Reference
AntimicrobialPotential activity
AntiparasiticInhibition of T. brucei growth
AnalgesicSignificant pain relief

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